molecular formula C20H18F3N5O2S B2560736 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921579-61-5

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2560736
CAS No.: 921579-61-5
M. Wt: 449.45
InChI Key: CPINAEMWNVEPMT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an imidazo[2,1-c][1,2,4]triazole ring, a thioether linkage, and a trifluoromethylphenyl group . These groups suggest that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the aromatic rings (phenyl and triazole) could lead to pi-pi stacking interactions, influencing the compound’s solid-state structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy group could potentially undergo demethylation reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy and trifluoromethyl groups could impact its solubility .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2S/c1-30-16-8-6-15(7-9-16)27-10-11-28-18(27)25-26-19(28)31-12-17(29)24-14-4-2-13(3-5-14)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPINAEMWNVEPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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